![molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0](/img/structure/B2934078.png)
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
作用机制
The exact mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. In addition, the compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for the compound.
未来方向
There are several future directions for the study of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to determine the optimal dosage and administration route for the compound in vivo.
Furthermore, the compound has shown potential for use in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential further. Finally, the compound has also shown potential for use in combination with other anticancer drugs, and further studies are needed to determine the optimal combination therapy for different types of cancer.
合成方法
The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves the reaction between 2-methylbenzenamine and 4-(1H-pyrazol-1-yl)cyclohexanone in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学研究应用
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
In addition, the compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIHPRKFITVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
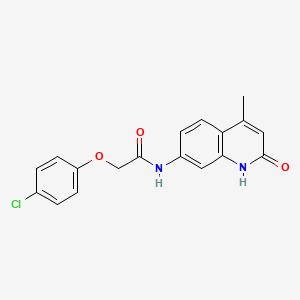
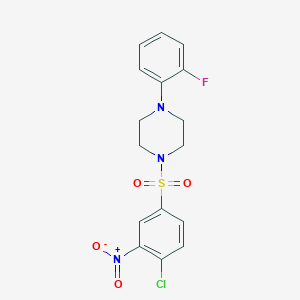
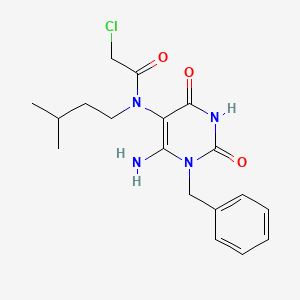
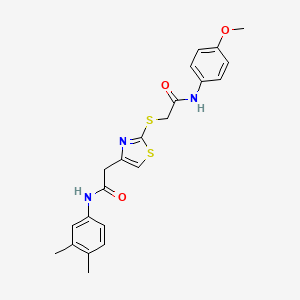

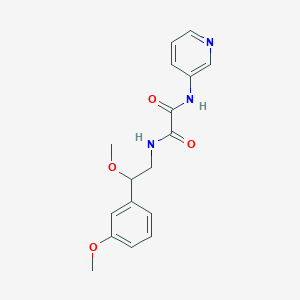
![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)
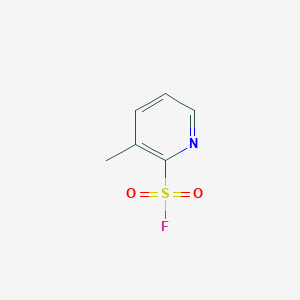
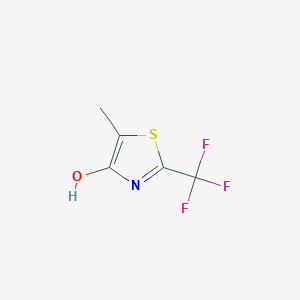
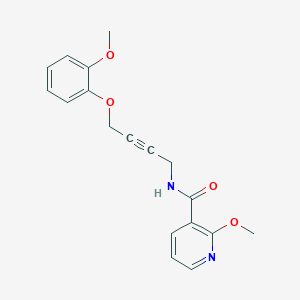
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)
